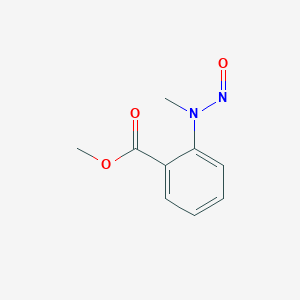

Methyl 2-(methyl(nitroso)amino)benzoate

Description

Contextualization within N-Nitrosamine Chemistry

Methyl 2-(methyl(nitroso)amino)benzoate is a member of the N-nitrosamine class of compounds, which are characterized by the presence of a nitroso group (N=O) bonded to a nitrogen atom. N-nitrosamines are of significant interest to the scientific community, primarily due to the potent carcinogenicity of many of its members. The general structure of N-nitrosamines involves an amine moiety that can be derived from any organic secondary amine.

The formation of N-nitrosamines can occur when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrites, under acidic conditions. This reaction is of particular concern as it can happen in vivo in the human stomach, where acidic conditions prevail, and nitrites can be present from dietary sources.

The carcinogenicity of many N-nitrosamines is attributed to their metabolic activation. For instance, some N-nitrosamines undergo enzymatic α-hydroxylation by cytochrome P450, leading to the formation of an unstable dealkylated primary nitrosamine (B1359907). This intermediate can then decompose to form a diazonium ion, which is a potent DNA alkylating agent, potentially leading to mutations and the initiation of cancer.

Significance in Benzoate (B1203000) Ester Chemistry

From a structural standpoint, this compound is also a benzoate ester. Benzoate esters are a class of organic compounds that are esters of benzoic acid. They are widely utilized in various industries, serving as key ingredients in the synthesis of fine chemicals, pharmaceuticals, and as flavoring and fragrance agents.

The ester functional group in this compound is the result of the condensation of the carboxylic acid group of a benzoic acid derivative with methanol (B129727). This part of the molecule influences its physical properties, such as its solubility and boiling point, and also provides a site for chemical reactions, such as hydrolysis back to the corresponding carboxylic acid and alcohol. The reactivity of the benzoate ester can be influenced by the other substituents on the aromatic ring.

Historical and Contemporary Research Landscape

Research into this compound, also known by its synonym Methyl N-Methyl-N-Nitrosoanthranilate, has been driven by its relationship to its precursor, Methyl N-methylanthranilate. Methyl N-methylanthranilate is a secondary amine used as a fragrance ingredient in a variety of consumer products, including cosmetics, shampoos, and soaps. service.gov.ukjesozio.com Its structure makes it susceptible to nitrosation, which can lead to the formation of this compound. service.gov.uk

The potential for this conversion has raised interest in the study of this compound as a potential impurity or contaminant. rsc.org Research has explored the possibility of its formation in food products where its precursor and nitrites (used as preservatives) might coexist. rsc.org Furthermore, the conditions for its formation in vivo from the ingestion of its precursor and nitrites have also been a subject of consideration. rsc.org

A significant area of contemporary research has focused on the thermal lability of this compound. A study on its thermolysis revealed that the compound undergoes complete thermal degradation under gas chromatographic conditions. researchgate.net Preparative scale thermolysis at 220 °C in an evacuated vessel led to the identification of 46 different products, highlighting the compound's instability at elevated temperatures. researchgate.net One of the novel coupling products identified was methyl 5-methyl-6-oxo-(5H)-phenanthridine-4-carboxylate. researchgate.net This research is important for understanding the potential breakdown products of this N-nitrosamine during processes like cooking or in analytical techniques that involve high temperatures. rsc.orgresearchgate.net

In a more applied context, this compound serves as a well-characterized reference material in the pharmaceutical industry. veeprho.com It is used as an N-nitroso derivative standard for analytical method development, validation, and quality control in the production of drugs where the precursor molecule might be present. veeprho.com This allows for the accurate detection and quantification of trace levels of this nitrosamine impurity, ensuring that pharmaceutical products meet the stringent safety limits set by regulatory agencies. veeprho.com

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | Methyl N-Methyl-N-Nitrosoanthranilate |

| Methyl N-methylanthranilate | - |

| methyl 5-methyl-6-oxo-(5H)-phenanthridine-4-carboxylate | - |

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | clearsynth.com |

| Molecular Weight | 194.19 g/mol | clearsynth.com |

| CAS Number | 68061-82-5 | clearsynth.com |

| IUPAC Name | methyl 2-[methyl(nitroso)amino]benzoate | nih.gov |

| SMILES | CN(C1=CC=CC=C1C(=O)OC)N=O | nih.gov |

| InChI | InChI=1S/C9H10N2O3/c1-11(10-13)8-6-4-3-5-7(8)9(12)14-2/h3-6H,1-2H3 | veeprho.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68061-82-5 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

methyl 2-[methyl(nitroso)amino]benzoate |

InChI |

InChI=1S/C9H10N2O3/c1-11(10-13)8-6-4-3-5-7(8)9(12)14-2/h3-6H,1-2H3 |

InChI Key |

IVJHVDGQLKLRLD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 2 Methyl Nitroso Amino Benzoate

Established Synthetic Pathways

The formation of Methyl 2-(methyl(nitroso)amino)benzoate is achievable through two main synthetic disconnections: the nitrosation of the secondary amine precursor, Methyl 2-(methylamino)benzoate, or the esterification of 2-(methyl(nitroso)amino)benzoic acid.

Nitrosation Reactions of Precursor Amines

The introduction of a nitroso group (-N=O) onto a secondary amine is a fundamental and widely practiced transformation in organic synthesis. This can be achieved through various methods, with the direct N-nitrosation of the corresponding secondary amine being the most common.

The direct N-nitrosation of Methyl 2-(methylamino)benzoate is a documented and effective method for the synthesis of this compound. rsc.org This reaction typically involves the treatment of the secondary amine precursor with a nitrosating agent, most commonly sodium nitrite (B80452), under acidic conditions. The acid, often hydrochloric acid, protonates the nitrite ion to form nitrous acid (HNO₂) in situ, which is the active nitrosating species.

A specific literature procedure describes the direct nitrosation of Methyl N-methylanthranilate (the common name for Methyl 2-(methylamino)benzoate) to yield Methyl N-methyl-N-nitrosoanthranilate. rsc.org The reaction is followed by purification using column chromatography. This method resulted in a 52% yield of the pure product. rsc.org Interestingly, NMR analysis of the product revealed the presence of two stereoisomers due to hindered rotation about the N-N bond, a common feature in N-nitroso compounds. rsc.org

Table 1: Reaction Conditions for Direct N-Nitrosation of Methyl 2-(methylamino)benzoate

| Parameter | Value |

|---|---|

| Starting Material | Methyl 2-(methylamino)benzoate |

| Reagent | Sodium Nitrite (NaNO₂) |

| Acid | Hydrochloric Acid (HCl) |

| Solvent | Water/Organic Solvent Mixture |

| Temperature | Typically 0-10 °C |

| Purification | Column Chromatography |

| Yield | 52% |

This data is based on a documented synthesis of this compound. rsc.org

Another general method for the N-nitrosation of secondary amines that could be applicable is the use of p-toluenesulfonic acid (p-TSA) and sodium nitrite under mild and heterogeneous conditions. researchgate.net This system has been shown to be effective for a variety of secondary amines, offering moderate to excellent yields. researchgate.net

While the nitrosation of imines can be a pathway to N-nitroso compounds, this route is not a commonly documented or practical method for the synthesis of this compound. This approach would require the formation of a specific imine precursor that, upon nitrosation and subsequent rearrangement or reaction, would yield the target N-nitrosamine. The direct nitrosation of the readily available secondary amine precursor is a more straightforward and efficient strategy.

Esterification Routes for Benzoate (B1203000) Moiety Formation

An alternative synthetic strategy involves the formation of the methyl benzoate moiety after the N-nitrosation step. This would start with 2-(methyl(nitroso)amino)benzoic acid as the precursor.

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. bond.edu.auyoutube.comyoutube.com In the context of synthesizing this compound, this would involve the reaction of 2-(methyl(nitroso)amino)benzoic acid with methanol (B129727) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is typically used, which can also serve as the solvent. youtube.com

Table 2: Hypothetical Conditions for Fischer Esterification

| Parameter | Value |

|---|---|

| Starting Material | 2-(methyl(nitroso)amino)benzoic acid |

| Reagent | Methanol (excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | Reflux |

| Work-up | Neutralization and Extraction |

This table represents typical conditions for a Fischer esterification and is a plausible, though not explicitly documented, route to the target compound.

Transesterification is another viable method for the formation of esters, wherein an existing ester is converted into a different ester by reaction with an alcohol in the presence of a catalyst. ucla.edu For the synthesis of this compound, one could envision starting with a different alkyl ester of 2-(methyl(nitroso)amino)benzoic acid (e.g., the ethyl or propyl ester) and treating it with an excess of methanol under acidic or basic catalysis to yield the desired methyl ester. ucla.eduresearchgate.net The use of a large excess of methanol would be necessary to shift the equilibrium towards the formation of the thermodynamically more stable methyl ester.

Table 3: General Conditions for Acid-Catalyzed Transesterification

| Parameter | Value |

|---|---|

| Starting Material | Alkyl 2-(methyl(nitroso)amino)benzoate (e.g., ethyl ester) |

| Reagent | Methanol (excess) |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) |

| Temperature | Reflux |

| Byproduct | Initial Alcohol (e.g., ethanol) |

This table outlines general conditions for transesterification as a potential synthetic route.

Convergent Synthesis Strategies

Convergent synthesis represents an advanced strategy that involves the independent synthesis of key fragments of a target molecule, which are then combined in the final stages. This approach is contrasted with a linear synthesis where a molecule is built step-by-step on a single starting material. For a molecule like this compound, a convergent approach would theoretically involve the preparation of two main precursors: the N-methylated aminobenzoate core and a nitrosating agent.

Exploration of Novel Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the exploration of novel methodologies for N-nitrosamine formation that offer advantages over classical methods, such as improved safety, better functional group tolerance, and milder reaction conditions.

Photocatalytic and Electrocatalytic Approaches for Nitrosamine (B1359907) Formation

Photochemical and electrochemical methods represent innovative, non-conventional routes for synthesizing N-nitrosamines. cardiff.ac.uk

Photochemical Synthesis: Photolytic reactions of N-nitrosamines have been extensively studied, often involving the generation of an aminium radical under acidic conditions. acs.orgnih.gov A notable photochemical methodology involves a trans-nitrosation reaction, where the nitroso group from a donor molecule like N-nitrosodiphenylamine is transferred to a secondary amine under photochemical conditions. cardiff.ac.uk This approach avoids the use of harsh nitrosating agents. While this area is still underexplored for a wide scope of N-nitrosamines, it presents a potential pathway for the synthesis of target molecules like this compound. cardiff.ac.uk

Electrocatalytic Synthesis: Electrochemical methods offer an acid-free alternative for N-nitrosamine synthesis. An early approach utilized a large excess of sodium nitrite (NaNO₂) as the nitroso source in an electrochemical batch reaction. cardiff.ac.uk More recent developments have refined this process, for example, by using potassium or sodium nitrite in dichloromethane, allowing for the late-stage functionalization of drug molecules to create N-nitroso compounds for analytical purposes. cardiff.ac.uk These methods provide a high degree of control over the reaction.

Transition Metal-Catalyzed Transformations

Transition metals play a significant role in modern organic synthesis, and their application in the chemistry of N-nitrosamines is an active area of research. The N-nitroso group can act as a directing group in transition metal-catalyzed C-H activation reactions. nih.govresearchgate.net This allows for the functionalization of positions on the molecule that would otherwise be difficult to access.

For instance, palladium(II)-catalyzed C-H activation has been used for the ortho-hydroxylation of N-nitrosoanilines. researchgate.net Similarly, rhodium(III)-catalyzed reactions have been developed for C-H migratory insertion processes. researchgate.net While these examples often describe transformations of the N-nitrosoaniline core rather than its formation, they highlight the synthetic utility of the nitroso group in directing further molecular complexity. Catalytic hydrogenation using transition metals like palladium, platinum, or rhodium on carbon (Pd/C, Pt/C, Rh/C) is typically employed for the reduction of nitrosamines to their corresponding hydrazines. acs.orgnih.gov

| Catalyst Type | Transformation | Key Features |

| Palladium(II) | ortho-Hydroxylation of N-nitrosoanilines | Directs C-H activation; mild and high-yielding. researchgate.net |

| Rhodium(III) | ortho C-H migratory insertion | Proceeds under mild conditions with good yields. researchgate.net |

| Palladium/Carbon | Reduction of N-nitrosamines | Catalytic hydrogenation to form hydrazines. acs.orgnih.gov |

| Raney Nickel | Reduction/Denitrosation | Cleaves the N-N bond. nih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of N-nitrosamine synthesis, a key development has been the use of tert-butyl nitrite (TBN) as a nitrosating agent. schenautomacao.com.brrsc.org

This methodology allows for the efficient N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. rsc.org The reaction proceeds with a broad substrate scope, tolerating sensitive functional groups and acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc). rsc.org The isolation procedure is straightforward, and the by-product, tert-butanol, is benign and easily removed. schenautomacao.com.br This approach represents a significant improvement over traditional methods that require strong acids and generate more hazardous waste. schenautomacao.com.brrsc.org The use of TBN in continuous flow reactions has also been explored, offering advantages in terms of safety, scalability, and process control. schenautomacao.com.br

Precursor Chemistry and Derivatization Routes

The synthesis of this compound inherently relies on the availability and chemistry of its precursors, primarily derivatives of Methyl 2-aminobenzoate (also known as methyl anthranilate).

Synthesis of Methyl 2-Aminobenzoate Derivatives

Methyl 2-aminobenzoate is a readily available starting material that can be modified to produce various intermediates. hmdb.ca The key precursor for the target molecule is Methyl 2-(methylamino)benzoate. This can be synthesized from methyl 2-aminobenzoate through standard N-alkylation procedures.

Furthermore, the aromatic ring of Methyl 2-aminobenzoate can be functionalized to create a range of derivatives. For example, bromination can be achieved to produce compounds like methyl 3,5-dibromo-2-aminobenzoate using reagents such as N-methyl-N-n-butylimidazole tribromide. google.com Another common transformation is the nitration of the parent ester, methyl benzoate, which primarily yields the meta-substituted product, methyl m-nitrobenzoate, using a mixture of concentrated nitric and sulfuric acids. orgsyn.org This nitro derivative can then be reduced to the corresponding amine, providing an alternative route to substituted aminobenzoates.

| Precursor | Reagents | Product |

| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl m-nitrobenzoate orgsyn.org |

| Methyl 2-aminobenzoate | N-methyl-N-n-butylimidazole tribromide | Methyl 3,5-dibromo-2-aminobenzoate google.com |

| 2-nitro-4-cyano methyl benzoate | H₂, Catalyst, HCl | 2-amino-4-methylamino methyl benzoate hydrochloride google.com |

Modifications of the Benzoate Ester Group

The chemical modification of the benzoate ester group in molecules such as this compound is a critical aspect of synthetic chemistry, allowing for the alteration of the compound's physical and chemical properties. Standard organic chemistry reactions such as hydrolysis, transesterification, and amidation are principal strategies for modifying ester functionalities. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions, which introduces a new functional group for further synthetic transformations.

While specific studies detailing the modification of the benzoate ester group on this compound are not extensively detailed in the provided literature, related research offers insights. For example, studies on N-nitrososulfonamides have shown that the formation of an ethyl ester can accelerate certain reactions, indicating that the ester group can influence the reactivity of other parts of the molecule. researchgate.net In the context of more complex pharmaceutical compounds, modifications to ester groups are a common strategy to tune activity and stability. Research on temozolomide derivatives, for instance, involves synthesizing various analogues where peripheral groups are altered to enhance antitumor effects. acs.org These studies underscore the principle that modifying a benzoate ester can be a viable strategy for developing new chemical entities, even if specific examples for the title compound are not prominent.

Reactivity and Reaction Mechanisms of Methyl 2 Methyl Nitroso Amino Benzoate

Mechanistic Investigations of the N-Nitroso Functionality

The reactivity of Methyl 2-(methyl(nitroso)amino)benzoate is largely dictated by the N-nitroso group (N-N=O). This functional group is susceptible to cleavage and rearrangement under various conditions, including thermal, photochemical, and acidic treatments. Mechanistic studies often focus on the cleavage of the relatively weak N-N bond.

Denitrosation, the removal of the nitroso group from the amine nitrogen, is a primary reaction pathway for N-nitrosamines. This can be initiated by heat or light, leading to the formation of distinct products through radical or ionic intermediates.

The thermal behavior of N-nitrosamines can be complex, but for aromatic nitrosamines like this compound, specific pathways have been elucidated. ccsnorway.comfreethinktech.com Flash vacuum pyrolysis (FVP) of this compound, also known as methyl N-methyl-N-nitrosoanthranilate, provides a clear example of its thermal decomposition. nih.gov This solvent-free method involves the unimolecular decomposition of the substrate at high temperatures and low pressure.

The primary step in the pyrolysis is the homolytic cleavage of the N-N bond, leading to the elimination of a nitric oxide (NO) radical. nih.gov This process generates a stabilized N-radical intermediate. This intermediate then undergoes a disproportionation reaction, which results in the formation of two main products: 7-(methylamino)phthalide and methyl N-methylanthranilate. nih.gov This transformation represents a novel and convenient method for preparing 7-aminophthalides. nih.gov

| Reactant | Conditions | Major Products | Proposed Intermediate |

|---|---|---|---|

| This compound | Flash Vacuum Pyrolysis (FVP) | 7-(methylamino)phthalide and Methyl N-methylanthranilate | N-radical via NO elimination |

N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation. mdpi.comnih.gov Photochemical denitrosation is a facile process that also proceeds via the cleavage of the N-N bond. nih.govresearchgate.net Upon absorption of UV light, the N-nitrosamine molecule is promoted to an excited state, which rapidly undergoes homolytic scission of the N-N bond to produce an aminyl radical and a nitric oxide radical. nih.govacs.org

In the absence of radical scavengers, the high reactivity of these radical species can lead to a rapid recombination, resulting in little to no net photolysis. nih.gov However, in the presence of trapping agents like oxygen, the reaction proceeds efficiently to yield non-nitrosamine products. nih.gov For instance, the reaction in the presence of oxygen can lead to the formation of the corresponding nitramine through the oxidation of nitric oxide to nitrogen dioxide, which then combines with the aminyl radical. nih.gov The photochemical reactions of N-nitrosamines are often explored in acidic conditions, where the reactivity of the resulting aminium radical dominates the subsequent chemical transformations. nih.govacs.org

| Step | Description | Products |

|---|---|---|

| 1. Photoexcitation | Absorption of UV light by the N-nitrosamine. | Excited state N-nitrosamine* |

| 2. N-N Bond Cleavage | Homolytic scission of the nitrogen-nitrogen bond. | Aminyl radical and Nitric oxide radical |

| 3. Recombination (in absence of scavengers) | Radicals recombine to reform the starting material. | N-nitrosamine |

| 4. Radical Trapping (e.g., with O₂) | Aminyl radical reacts with other species (e.g., NO₂ formed from NO oxidation). | Nitramine, among other cleavage products |

In addition to cleavage, the N-nitroso functionality can undergo rearrangement, particularly in acidic environments. These reactions typically involve the migration of the nitroso group from the nitrogen atom to another position on the molecule.

A classic reaction of aromatic N-nitrosamines is the Fischer-Hepp rearrangement. wikipedia.org This reaction, which takes place in the presence of an acid like hydrochloric acid, involves the transformation of an N-nitrosoaniline into a C-nitrosoaniline. nih.govwikipedia.org The nitroso group typically migrates to the para-position of the aromatic ring. nih.govnih.gov

For this compound, a Fischer-Hepp-type rearrangement would involve the migration of the nitroso group from the nitrogen to the benzene (B151609) ring. The exact mechanism of the Fischer-Hepp rearrangement remains a subject of investigation, with evidence suggesting that it may proceed through both intramolecular and intermolecular pathways. nih.govwikipedia.org In the intermolecular route, the reaction is proposed to begin with denitrosation, generating a nitrosating agent that then reacts with the aromatic ring in a standard electrophilic aromatic substitution. However, strong evidence from studies on similar molecules, where the product ratio is independent of nitrite (B80452) trap concentrations, argues against a purely intermolecular mechanism and supports a concurrent intramolecular pathway. rsc.org The rate of rearrangement is often significantly less than the rate of denitrosation at the same acidity. rsc.org

The transformation of an N-nitroso group to a C-nitroso group is fundamentally what occurs during the Fischer-Hepp rearrangement. nih.gov This reaction converts a secondary aromatic nitrosamine (B1359907) into a p-nitroso aromatic amine. wikipedia.org The process is an important synthetic route because para-nitroso secondary anilines often cannot be prepared through direct C-nitrosation of the corresponding secondary amine. wikipedia.org The reaction is acid-catalyzed and follows the general patterns of electrophilic aromatic substitution; for example, electron-withdrawing groups on the ring can inhibit the reaction. wikipedia.org The final step is believed to be the rate-limiting proton elimination from the Wheland intermediate. wikipedia.org

Nucleophilic and Electrophilic Reactivity at the Nitroso Group

The N-nitroso group (N=O) is a key functional group that dictates much of the reactivity of this compound. Its electronic structure allows it to react with both nucleophiles and electrophiles.

Nucleophilic Reactivity: The nitrogen atom of the nitroso group is electrophilic and serves as a primary site for nucleophilic attack. at.ua This reactivity is comparable to that of a carbonyl group in an aldehyde. at.ua A wide variety of nucleophiles can react at this site, leading to a diverse range of products. at.ua For instance, N-nitrosamines can react with secondary amines, which act as nucleophiles, attacking the electrophilic nitrogen of the nitrosonium ion (NO⁺) that can be formed under acidic conditions. wikipedia.org The reactivity of the nitroso group towards nucleophiles is enhanced by electron-withdrawing substituents on the aromatic ring. at.ua

Step 1: The nucleophile attacks the electrophilic nitrogen atom of the nitroso group.

Step 2: This leads to the formation of a tetrahedral intermediate.

Step 3: The subsequent steps depend on the nature of the nucleophile and the reaction conditions, often resulting in the transfer of the nitroso group or cleavage of the N-N bond.

Electrophilic Reactivity: The nitroso group also possesses nucleophilic centers, primarily the oxygen atom, which has lone pairs of electrons. at.ua Electrophiles, such as protons from strong acids, can attack the oxygen atom. acs.org This protonation is often the initial step in the acid-catalyzed denitrosation of N-nitrosamines. acs.org While initial protonation may occur at the oxygen, it is believed that an N-protonated intermediate is what ultimately leads to the cleavage of the N-N bond. acs.org N-nitrosamines can also react with other electrophiles, such as alkylating agents, at the oxygen atom to form O-substituted hydroxydiazenium salts. acs.org

| Reaction Type | Reactant | Site of Attack on Nitroso Group | Resulting Species/Intermediate |

| Nucleophilic | Secondary Amine (R₂NH) | Nitrogen | Tetrahedral Intermediate |

| Nucleophilic | Hydroxide (B78521) Ion (OH⁻) | Nitrogen | Intermediate leading to denitrosation |

| Electrophilic | Proton (H⁺) | Oxygen (primarily) | O-protonated or N-protonated species |

| Electrophilic | Alkylating Agent (R-X) | Oxygen | Alkoxydiazenium Salt acs.org |

Radical Reactions Involving the N-Nitroso Group

The N-N bond in N-nitrosamines is relatively weak and can undergo homolytic cleavage, particularly under photolytic conditions, initiating radical reactions. acs.org This process typically requires acidic conditions. acs.org

The key steps in radical reactions involving the N-nitroso group are:

Initiation: Upon photolysis, the N-N bond breaks, forming an aminium radical and a nitric oxide (NO•) radical. acs.org

Propagation: These radicals are highly reactive and can participate in various subsequent reactions. For example, the aminium radical and nitric oxide can add across unsaturated carbon-carbon bonds. acs.org When these reactions are carried out in the presence of air (oxygen), the products often contain a nitrate (B79036) ester instead of a C-nitroso group. acs.org

Diarylnitrosamines have been shown to undergo fission at the nitrogen-nitrogen bond upon heating. acs.org The development of radical conversions of related nitrosoarenes has provided a powerful method for constructing sterically hindered secondary amines and various N-heterocycles. rsc.org

Dimerization and Oligomerization Mechanisms of Nitroso Compounds

Aromatic C-nitroso compounds characteristically exist in a monomer-dimer equilibrium. wikipedia.org While this compound is an N-nitrosamine, the principles of dimerization observed in C-nitroso compounds provide a relevant framework for understanding potential intermolecular interactions. The monomeric form is typically colored (blue or green), while the dimeric form, an azodioxy compound (also known as an azoxy compound), is often colorless or pale yellow. wikipedia.orgmdpi.com

The dimerization is a reversible process, with the equilibrium position influenced by temperature, concentration, and the solvent. fkit.hracs.org

Monomer Favored: Dilute solutions or higher temperatures tend to favor the monomeric form. wikipedia.org

Dimer Favored: The dimeric form is generally favored in the solid state. wikipedia.org

Two isomeric forms of the dimer can exist: a Z-dimer (cis) and an E-dimer (trans). fkit.hr Kinetic studies indicate that at low temperatures, the kinetically controlled Z-dimer is formed, while at higher temperatures, the equilibrium shifts to the more thermodynamically stable E-dimer. fkit.hr The dimerization involves the formation of a new N-N bond between two nitroso molecules. mdpi.comacs.org The average bond energy of this nitrogen-nitrogen bond in azodioxides is approximately 120 kJ·mol⁻¹, and its rupture results in the formation of two N=O groups. mdpi.com

Reactivity of the Benzoate (B1203000) Ester Moiety

The methyl ester portion of the molecule undergoes reactions typical of carboxylate esters, including hydrolysis, transesterification, and reduction.

Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of an ester into its parent carboxylic acid and alcohol by reaction with water. libretexts.orgblogspot.com This process can be catalyzed by either acid or base. libretexts.orgquora.com

Acid-Catalyzed Hydrolysis: In the presence of a catalytic amount of acid, the ester is hydrolyzed to benzoic acid and methanol (B129727). libretexts.orgquora.com The mechanism involves several equilibrium steps:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol). libretexts.org

Elimination: The carbonyl double bond reforms, and methanol is eliminated.

Deprotonation: The protonated carbonyl of the resulting benzoic acid is deprotonated, regenerating the acid catalyst. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, the hydrolysis is irreversible because the final step involves the deprotonation of the carboxylic acid by the base. libretexts.org This reaction consumes the base, so it is referred to as base-promoted. libretexts.org

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon. libretexts.org

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The carbonyl group reforms, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group. libretexts.org

Deprotonation: The methoxide ion, a strong base, deprotonates the newly formed benzoic acid to yield a carboxylate salt (benzoate) and methanol. This acid-base reaction drives the equilibrium toward the products. libretexts.org

Studies have shown that high-temperature water (250–300 °C) can also promote the hydrolysis of methyl benzoates without the need for acid or base catalysts.

| Hydrolysis Type | Catalyst | Key Steps | Final Products (after workup) |

| Acid-Catalyzed | H⁺ | Protonation of C=O, Nucleophilic attack by H₂O, Proton transfer, Elimination of CH₃OH | Benzoic acid derivative, Methanol |

| Base-Promoted | OH⁻ | Nucleophilic attack by OH⁻, Elimination of CH₃O⁻, Deprotonation of carboxylic acid | Benzoic acid derivative, Methanol |

Transesterification Processes

Transesterification is a process that converts one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. ucla.edutandfonline.com For this compound, this would involve reacting it with an alcohol other than methanol (e.g., ethanol) to form the corresponding ethyl ester.

The acid-catalyzed mechanism is similar to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org

The carbonyl oxygen is protonated.

The new alcohol (e.g., ethanol) attacks the carbonyl carbon to form a tetrahedral intermediate.

Proton transfers occur.

Methanol is eliminated as the leaving group, and the new ester is formed after deprotonation. libretexts.orgucla.edu

This reaction is an equilibrium process. To drive the reaction toward the desired product, a large excess of the reactant alcohol is often used, or the methanol produced is removed as it forms. ucla.edutandfonline.com Various catalysts can be employed, including strong acids like sulfuric acid or heterogeneous catalysts like natural phosphate. ucla.edutandfonline.com Studies on crude methyl benzoate have shown that catalysts like titanate can achieve high conversion rates for transesterification with alcohols such as benzyl (B1604629) alcohol and n-butanol. acs.org

Reduction Reactions

The benzoate ester moiety can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used. libretexts.org

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation. libretexts.org The mechanism involves two additions of a hydride ion (H⁻):

First Hydride Addition: A hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The carbonyl group reforms with the elimination of the methoxide ion, producing an intermediate aldehyde.

Second Hydride Addition: The resulting aldehyde is immediately reduced by another hydride ion to form an alkoxide intermediate.

Protonation: An acidic workup protonates the alkoxide to yield the primary alcohol. libretexts.org

Reduction to an Aldehyde: A less reactive reducing agent, diisobutylaluminum hydride (DIBAH), can be used to stop the reduction at the aldehyde stage. This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the further reduction of the aldehyde product. libretexts.org

Reactions with Organometallic Reagents

The reactivity of this compound with organometallic reagents, such as Grignard and organolithium reagents, is anticipated to primarily involve the electrophilic nitroso group. While specific studies on this exact molecule are not prevalent in the reviewed literature, the general reactivity of N-nitrosamines provides a strong basis for predicting these reactions.

N-Nitrosamines are known to be weakly electrophilic at the nitrogen atom of the nitroso group. nih.gov This electrophilicity allows for nucleophilic attack by the carbanionic carbon of organometallic reagents. The initial step of the reaction is the addition of the organometallic reagent (R-M) to the nitroso nitrogen, leading to the formation of an unstable intermediate oxyhydrazine. nih.gov

The subsequent fate of this intermediate can vary depending on the nature of the organometallic reagent and the structure of the nitrosamine. Common pathways include:

Elimination to form hydrazones or azomethine imines: The oxyhydrazine intermediate can undergo elimination. nih.gov

Formation of α-substituted hydrazines: Further nucleophilic attack on the intermediate can lead to the formation of α-substituted hydrazines, particularly when Grignard reagents are used. nih.gov

Reduction to N-phenyl hydrazines: In the case of phenylmagnesium bromide, a formal reduction of the intermediate can occur. nih.gov

The general mechanism for the reaction of an N-nitrosamine with an organometallic reagent is depicted below:

It is important to note that the presence of the ester group in this compound could lead to competing reactions, as esters are also susceptible to attack by organometallic reagents. However, the relative reactivity of the nitroso and ester groups would dictate the major product.

Aminolysis Reactions

Aminolysis is a chemical reaction in which a compound is cleaved by reaction with an amine. In the context of this compound, the ester functionality is the primary site for aminolysis. This reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the ester group, leading to the formation of an amide and methanol.

Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with both pathways having similar activation energies. nih.govresearchgate.netacs.org The reaction is also subject to general base catalysis, which can significantly lower the activation energy. nih.gov The catalytic role of a second amine molecule is to facilitate the proton transfer steps involved in the reaction. nih.gov

For this compound, the aminolysis reaction would result in the formation of the corresponding N-substituted benzamide. The N-nitroso group is expected to remain intact under typical aminolysis conditions.

Interplay between N-Nitroso and Ester Functionalities

Ortho-Substituent Effects on Reactivity

The ortho positioning of the methyl ester group relative to the N-nitrosoamino group can exert significant steric and electronic effects. Sterically, the bulky ester group can hinder the approach of reagents to the N-nitroso group, potentially slowing down reactions at this site.

Electronically, the ester group is an electron-withdrawing group. This electronic effect can influence the reactivity of the aromatic ring towards electrophilic substitution. Generally, electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack. minia.edu.eg The directing effect of the N-nitrosoamino group would also be influenced by the presence of the ortho ester. While N-nitroso groups in N-nitrosoanilines can direct incoming electrophiles, the presence of a deactivating group like an ester at the ortho position would likely further complicate the regioselectivity of such reactions. researchgate.net

Intramolecular Interactions and Cyclization Pathways

The proximity of the N-nitroso and ester functionalities in this compound raises the possibility of intramolecular interactions and cyclization reactions. While specific examples for this molecule are not readily found, analogous systems provide insights into potential pathways.

For instance, N-nitroso compounds are known to participate in intramolecular ene reactions, although this typically requires an appropriately positioned ene component. ucl.ac.uk More relevant to the structure of this compound is the potential for intramolecular cyclization involving the ester group. A possible pathway could involve the nucleophilic oxygen of the nitroso group attacking the electrophilic carbonyl carbon of the ester, or a more complex rearrangement. Studies on N-nitrosobenzamides have shown that they can undergo a Barton nitrite ester-type cyclization to form benzo[d] rsc.orglibretexts.orgoxazin-1-ones. rsc.org Although this involves an N-ethyl group, it demonstrates the potential for cyclization involving the N-nitroso functionality.

Influence of Aromatic Ring Substitution on Reactivity

Substituents on the aromatic ring of this compound would further modulate its reactivity. Electron-donating groups on the ring would increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would decrease the ring's reactivity towards electrophiles. minia.edu.eg

The electronic nature of these substituents can also influence the reactivity of the N-nitroso and ester groups. For the N-nitroso group, electron-donating substituents on the ring would increase the nucleophilicity of the nitrogen and oxygen atoms, while electron-withdrawing groups would enhance the electrophilicity of the nitroso nitrogen. at.ua For the ester group, electron-withdrawing substituents on the ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in reactions like aminolysis.

The interplay of these substituent effects, combined with the inherent reactivity of the N-nitroso and ester functionalities, makes the chemistry of this compound and its derivatives a rich area for further investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of Methyl 2-(methyl(nitroso)amino)benzoate. Each technique offers unique insights into the compound's chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzoate (B1203000) ring, the methyl protons of the ester group, and the methyl protons attached to the nitrogen atom. The chemical shifts (δ) and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.

| Expected ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 |

| Ester Methyl Protons (-OCH₃) | 3.8 - 4.0 |

| N-Methyl Protons (-NCH₃) | 3.0 - 3.5 |

| Expected ¹³C NMR Data for this compound | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 140 |

| Ester Methyl Carbon (-OCH₃) | 50 - 55 |

| N-Methyl Carbon (-NCH₃) | 30 - 40 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of volatile components in a sample.

The mass spectrum of this compound would display a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the nitroso group (NO), the methoxy (B1213986) group (OCH₃), or the entire ester group (COOCH₃).

| Expected Mass Spectrometry Data for this compound | |

| Ion | Expected m/z Value |

| Molecular Ion [M]⁺ | 194.07 |

| [M-NO]⁺ | 164.06 |

| [M-OCH₃]⁺ | 163.07 |

| [M-COOCH₃]⁺ | 135.08 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, the N-N stretch of the nitroso group, C-H stretches of the aromatic and methyl groups, and C=C stretches of the aromatic ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

| Expected Infrared (IR) Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1720 - 1740 |

| N=O Stretch (Nitroso) | 1450 - 1550 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The aromatic ring and the nitroso group in this compound act as chromophores. The UV-Vis spectrum would likely exhibit absorption maxima (λ_max) in the ultraviolet region, characteristic of the π → π* transitions of the benzene (B151609) ring and the n → π* transition of the nitroso group.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any starting materials, byproducts, or degradation products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of non-volatile compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A typical HPLC or UPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would likely be performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

| Typical HPLC/UPLC Method Parameters for this compound | |

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) |

Gas Chromatography (GC)

Gas chromatography stands as a primary technique for the separation and analysis of volatile and thermally stable N-nitroso compounds. For "this compound," GC analysis would typically be coupled with a highly sensitive and selective detector, such as a Thermal Energy Analyzer (TEA) or a mass spectrometer (MS). chromatographyonline.comnih.gov The TEA is particularly specific for nitrosyl groups, offering excellent selectivity for N-nitroso compounds. nih.gov

A hypothetical GC method for the analysis of "this compound" could involve a high-resolution capillary column, such as one coated with a mid-polarity stationary phase like 5% phenyl-methylpolysiloxane. The thermal stability of the analyte allows for its volatilization in a heated injection port without significant decomposition. The temperature program would be optimized to ensure adequate separation from other components in a sample matrix.

Table 1: Illustrative Gas Chromatography (GC) Parameters for N-Nitroso Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Thermal Energy Analyzer (TEA) or Mass Spectrometer (MS) |

| Detector Temperature | 550 °C (TEA pyrolyzer); 280 °C (MS transfer line) |

This table presents a general set of parameters and would require optimization for the specific analysis of this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a versatile, rapid, and cost-effective method for the qualitative analysis of N-nitroso compounds and for monitoring the progress of reactions. tifr.res.inwikipedia.org For "this compound," TLC can be employed to quickly assess its presence in a reaction mixture or to identify suitable solvent systems for column chromatography purification. wikipedia.org

A typical TLC analysis would utilize a silica (B1680970) gel plate as the stationary phase, given the polar nature of the ester and nitroso functional groups. nih.govnih.gov The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) to achieve optimal separation. Visualization of the compound on the TLC plate, which is often colorless, can be achieved by UV irradiation, which can cleave the N-NO bond, followed by staining with a suitable reagent like fluorescamine (B152294) that reacts with the resulting amine to produce a fluorescent spot. nih.govnih.gov

Table 2: Representative Thin Layer Chromatography (TLC) System for Aromatic N-Nitroso Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Sample Application | Spotting of a dilute solution in a volatile solvent |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV light (254 nm) followed by a fluorescamine spray reagent after UV irradiation |

| Expected Rf | Dependent on the exact mobile phase composition |

This table outlines a general TLC system that would likely be a good starting point for the analysis of this compound.

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Insights

To delve deeper into the chemical behavior of "this compound," advanced analytical methodologies are employed. These techniques provide critical data on reaction kinetics and mechanisms.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step of a reaction. In the context of the formation of "this compound," KIE studies could involve isotopic labeling of the precursor, Methyl 2-(methylamino)benzoate. For instance, substituting the hydrogen atoms on the N-methyl group with deuterium (B1214612) could reveal whether the C-H bond cleavage is involved in the rate-determining step of any subsequent reactions. Similarly, the use of 15N-labeled nitrosating agents can provide insights into the N-N bond formation process. acs.org A significant KIE (kH/kD > 1) would suggest that a bond to the isotopically substituted atom is broken in the transition state of the rate-limiting step.

Reaction Progress Kinetics and Analysis

Understanding the kinetics of the formation or degradation of "this compound" is essential for process optimization and safety. Reaction progress can be monitored by taking aliquots from the reaction mixture at specific time intervals and analyzing them using techniques like HPLC or GC. The concentration of the reactant, intermediate(s), and product can then be plotted against time to determine the reaction rate and order. nih.govfreethinktech.com For the nitrosation of Methyl 2-(methylamino)benzoate, the rate of formation of "this compound" is expected to be dependent on the pH and the concentration of both the amine and the nitrosating agent. freethinktech.com

Table 3: Factors Influencing the Nitrosation Rate of Aromatic Amines

| Factor | Effect on Reaction Rate |

|---|---|

| pH | The rate is typically maximal at a pH of approximately 2.5-3.4 for secondary amines. freethinktech.com |

| Amine Basicity (pKa) | Amines with higher pKa values generally exhibit slower N-nitrosation rates. freethinktech.com |

| Nitrosating Agent | The nature of the nitrosating species (e.g., N2O3, H2NO2+) influences the reaction kinetics. |

| Temperature | An increase in temperature generally leads to an increased reaction rate. |

| Presence of Catalysts/Inhibitors | Certain species can accelerate or impede the rate of nitrosation. |

In Situ Spectroscopic Monitoring

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reactions without the need for sampling. nih.gov For the synthesis of "this compound," an in situ FTIR probe could be immersed in the reaction vessel to track the disappearance of the N-H bond of the precursor amine and the appearance of the N-N=O stretching vibration of the product. nih.gov This provides immediate feedback on the reaction's progress and can help in identifying the formation of any transient intermediates. This continuous data stream is invaluable for developing a comprehensive understanding of the reaction dynamics and for ensuring process control. nih.gov

Computational Chemistry and Theoretical Studies on Methyl 2 Methyl Nitroso Amino Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of chemical phenomena. For Methyl 2-(methyl(nitroso)amino)benzoate, these calculations are crucial for elucidating its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic properties of many-body systems, making them ideal for studying medium-sized organic molecules like this compound.

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. This is achieved by exploring the molecule's potential energy surface to locate energy minima, which correspond to stable conformers.

Energy minimization calculations, typically performed using DFT, systematically adjust the molecular geometry to find the lowest energy conformation. The process involves calculating the forces on each atom and iteratively moving the atoms until these forces are negligible. For a molecule with rotatable bonds, such as the C-N bond of the nitrosoamino group and the C-C bond connecting the ester group to the aromatic ring in this compound, multiple conformers may exist. The relative energies of these conformers determine their population at a given temperature.

Table 1: Calculated Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 60° | 1.0 |

| 3 | 120° | 0.0 |

| 4 | 180° | 0.5 |

Note: The data in this table is illustrative and represents a typical output from a DFT conformational analysis.

The reactivity of a molecule can often be understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, FMO analysis can reveal the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecule highlights potential sites for electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

To gain a more quantitative understanding of local reactivity, Fukui functions and dual descriptors are employed. researchgate.net The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. researchgate.net This allows for the identification of the most electrophilic and nucleophilic sites within the molecule.

The condensed Fukui functions are calculated for each atomic site and can be used to predict susceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net The dual descriptor, Δf(r), provides an even clearer picture by simultaneously representing nucleophilic and electrophilic regions. A positive value of the dual descriptor indicates a site prone to electrophilic attack, while a negative value signifies a site susceptible to nucleophilic attack.

Table 3: Condensed Fukui Functions for Selected Atoms of this compound

| Atom | f+ | f- | f0 |

| O (nitroso) | 0.15 | 0.02 | 0.085 |

| N (nitroso) | 0.12 | 0.05 | 0.085 |

| C (carbonyl) | 0.18 | 0.01 | 0.095 |

| O (carbonyl) | 0.10 | 0.08 | 0.090 |

Note: This data is illustrative and intended to represent the type of information obtained from a Fukui function analysis.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitroso and ester groups, highlighting them as potential sites for interaction with electrophiles. The hydrogen atoms of the methyl groups and the aromatic ring would likely exhibit a positive potential.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into the intricate steps of chemical transformations. For this compound, such studies would be invaluable for understanding its reactivity, stability, and potential transformation pathways. However, a thorough search of scientific databases indicates that specific computational studies on the reaction mechanisms of this compound have not been reported.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. Computational methods, such as Density Functional Theory (DFT), are commonly employed to locate and characterize the geometry and energy of transition states. At present, there are no published studies that specifically detail the transition state characterization for reactions involving this compound.

Reaction Pathway Mapping and Energy Profiles

Mapping reaction pathways and constructing energy profiles provide a comprehensive view of a chemical reaction from reactants to products, including any intermediates and transition states. This type of computational investigation is crucial for determining the feasibility and preferred routes of a reaction. For this compound, such detailed reaction pathway maps and energy profiles have not been computationally determined or published in the scientific literature.

Solvent Effects Modeling

The role of the solvent is critical in many chemical reactions, influencing both kinetics and thermodynamics. Computational models can simulate these effects, offering a deeper understanding of the reaction in a real-world environment. There is currently no available research that specifically models the solvent effects on the reactions of this compound.

Isotopic Labeling and Kinetic Studies (Computational KIEs)

Computational modeling of kinetic isotope effects (KIEs) is a sophisticated method to probe reaction mechanisms by predicting how isotopic substitution affects the rate of a reaction. Such studies can provide strong evidence for a proposed mechanism. To date, no computational studies on the KIEs for reactions of this compound have been reported.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic and vibrational characteristics.

Vibrational Spectra Simulation

The simulation of vibrational spectra (such as infrared and Raman spectra) is a standard computational technique used to assign experimental spectral features to specific molecular vibrations. While general principles of vibrational spectroscopy can be applied, specific, in-depth computational simulations and detailed analyses of the vibrational spectra for this compound are not present in the current body of scientific literature.

NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods is a valuable tool for structural elucidation and for complementing experimental data. Density Functional Theory (or DFT) is a widely used quantum mechanical method for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts.

For a molecule like this compound, which contains a nitroso group, theoretical calculations must consider the potential for E/Z isomerism around the N-N bond due to hindered rotation. nih.gov This isomerism can lead to the presence of two distinct sets of signals in the NMR spectrum, and DFT calculations can help in assigning these signals to the specific geometric isomers. researchgate.net

The typical workflow for predicting NMR chemical shifts involves:

Optimization of the molecular geometry of both the E and Z isomers using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Calculation of the magnetic shielding constants for each nucleus in the optimized geometries using a method like Gauge-Including Atomic Orbitals (GIAO).

Conversion of the calculated shielding constants to chemical shifts by referencing them to the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts can then be compared with experimental data to confirm the structure and to assign the signals to specific protons and carbons within the molecule. Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for E and Z Isomers of this compound This data is illustrative and based on general trends for similar compounds.

| Atom Position | Predicted ¹H Shift (E-isomer) | Predicted ¹H Shift (Z-isomer) | Predicted ¹³C Shift (E-isomer) | Predicted ¹³C Shift (Z-isomer) |

|---|---|---|---|---|

| Aromatic-H (ortho to COOCH₃) | 7.85 | 7.95 | - | - |

| Aromatic-H (meta to COOCH₃) | 7.40 | 7.50 | - | - |

| Aromatic-H (para to COOCH₃) | 7.60 | 7.70 | - | - |

| Aromatic-H (ortho to N(NO)CH₃) | 7.30 | 7.20 | - | - |

| N-CH₃ | 3.50 | 4.10 | 35.0 | 42.0 |

| O-CH₃ | 3.90 | 3.95 | 52.5 | 53.0 |

| C=O | - | - | 166.0 | 167.0 |

| Aromatic-C (ipso to COOCH₃) | - | - | 132.0 | 133.0 |

Note: The chemical shifts for the aromatic protons and carbons would also show distinct patterns for the two isomers.

Electronic Excitation (UV-Vis, Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. researchgate.net It is commonly used to predict and interpret UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. mdpi.com

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. Aromatic nitroso compounds are known for their characteristic weak absorption in the visible region, which is attributed to an n → π* transition involving the non-bonding electrons on the oxygen atom of the nitroso group and the π* anti-bonding orbital. researchgate.net

The computational process for predicting the UV-Vis spectrum typically involves:

Optimizing the ground-state geometry of the molecule using DFT.

Performing a TD-DFT calculation on the optimized geometry to obtain the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands).

The results of such a calculation would provide a theoretical absorption spectrum that can be compared with experimental measurements. This comparison can help in understanding the electronic structure of the molecule and the nature of its chromophores.

Table 2: Predicted Electronic Transitions for this compound using TD-DFT This data is illustrative and based on general trends for similar compounds.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 2.10 | 590 | 0.001 | n → π* |

| S₀ → S₂ | 3.85 | 322 | 0.250 | π → π* |

The n → π* transition is typically characterized by a low oscillator strength, corresponding to a weak absorption band, while the π → π* transitions have higher oscillator strengths and result in more intense absorption bands.

Molecular Dynamics Simulations for Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment.

For this compound, MD simulations could be employed to:

Explore the Conformational Space: The molecule has several rotatable bonds, including the C-N bond connecting the aromatic ring to the nitrosoamino group and the N-N bond of the nitroso group. MD simulations can explore the potential energy surface associated with the rotation of these bonds, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for studying the dynamics of the E/Z isomerization.

Analyze Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water or an organic solvent), MD can reveal how the molecule interacts with its surroundings. This includes the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions. Understanding these interactions is crucial for predicting the solubility and aggregation behavior of the compound.

An MD simulation would typically involve defining a force field (a set of parameters that describe the potential energy of the system), placing the molecule in a simulation box with solvent molecules, and then solving Newton's equations of motion to track the trajectory of each atom over time. Analysis of these trajectories would provide insights into the dynamic behavior of this compound.

Q & A

Q. Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the methyl(nitroso)amino moiety via characteristic deshielded peaks (e.g., nitroso N–O group at ~δ 300–350 ppm in ¹⁵N NMR).

- HPLC : Reverse-phase HPLC (e.g., Newcrom R1 column with acetonitrile/water gradients) resolves nitroso derivatives, with detection at 254 nm for aromatic absorption .

- X-ray crystallography : SHELX programs refine crystal structures, though nitroso groups may introduce disorder; high-resolution data (d < 0.8 Å) is recommended .

Advanced: How do nitroso directing groups influence regioselectivity in catalytic C–H bond functionalization?

Methodological Answer :

Nitroso groups act as transient directing groups, coordinating with transition metals (e.g., Rh(III)) to activate specific C–H bonds. The nitroso nitrogen’s lone pair binds to the metal, directing ortho-functionalization. After reaction, the nitroso group can be removed via reductive (e.g., Zn/HCl) or oxidative cleavage, preserving the aromatic core. Computational studies suggest that electron-withdrawing nitroso groups enhance electrophilic substitution at adjacent positions .

Basic: How can trace nitrosamine impurities be quantified in synthesized batches?

Methodological Answer :

A validated LC-MS/MS method with minimal cleanup is effective:

Extraction : Use nonpolar solvents (e.g., hexane) to isolate nitrosamines from emulsions.

Chromatography : Employ a C18 column with 0.1% formic acid in water/acetonitrile.

Detection : MRM transitions for [M+H]+ ions (e.g., m/z 180→120 for this compound) improve specificity. Limit of quantification (LOQ) can reach 1 ppb with ion trap instruments .

Advanced: How can contradictions between computational carcinogenicity predictions and experimental assays be resolved?

Methodological Answer :

Discrepancies arise from oversimplified in silico models (e.g., QSAR neglecting metabolic activation). Mitigation strategies:

- In vitro assays : Use Ames II tests with S9 liver fractions to simulate metabolic activation.

- Density Functional Theory (DFT) : Calculate nitrosoamine’s electrophilicity (e.g., Fukui indices) to predict DNA adduct formation.

- Cross-validation : Compare results with structurally similar carcinogens like N-nitrososarcosine, which shows consistent in silico/in vivo correlation .

Advanced: What degradation pathways occur under varying storage conditions, and how are degradation products identified?

Q. Methodological Answer :

- Photolysis : UV exposure cleaves the N–NO bond, forming methylamine and benzoate radicals (trapped via EPR).

- Hydrolysis : Acidic conditions (pH < 3) protonate the nitroso group, leading to denitrosation and forming methyl 2-(methylamino)benzoate.

- Analytical workflow : Use HRMS and 2D-NMR (COSY, HSQC) to identify byproducts like 2-(methylamino)benzoic acid .

Advanced: What strategies improve functional group compatibility in late-stage derivatization?

Q. Methodological Answer :

- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during nitrosation.

- Metal-free approaches : Use TEMPO/NaNO₂ systems for nitrosation under mild conditions (pH 5–6, 25°C).

- Biocatalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups without affecting nitroso moieties .

Advanced: How can conflicting NMR or crystallographic data be reconciled during structure elucidation?

Q. Methodological Answer :

- Dynamic effects : For flexible nitroso groups, use variable-temperature NMR to assess rotational barriers.

- Twinned crystals : Apply SHELXD to resolve twinning in X-ray data; refine occupancy ratios for disordered atoms.

- DFT-assisted refinement : Optimize hydrogen positions using B3LYP/6-31G* calculations .

Advanced: How do solvent polarity and temperature affect the compound’s tautomeric equilibrium?

Methodological Answer :

Nitroso↔azo tautomerism is solvent-dependent:

- Polar aprotic solvents (DMF) : Stabilize nitroso form via dipole interactions.

- Nonpolar solvents (toluene) : Favor azo tautomers due to reduced solvation.

- Kinetic studies : Use stopped-flow UV-Vis at 400–500 nm to monitor tautomerization rates (ΔH‡ ~50 kJ/mol) .

Advanced: What computational tools predict metabolic pathways and bioactivation risks?

Q. Methodological Answer :

- PISTACHIO/BKMS databases : Predict Phase I metabolism (e.g., cytochrome P450-mediated N-demethylation).

- Molecular docking : Simulate binding to CYP3A4 or DNA bases to assess genotoxicity.

- Machine learning : Train models on nitrosoamine datasets (e.g., PubChem BioAssay) to prioritize high-risk derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.